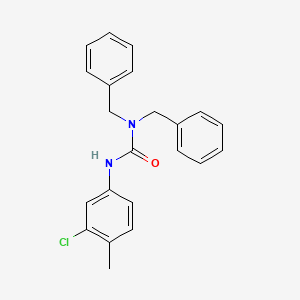![molecular formula C15H12FN B15075919 N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenylpropenylidene group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves the condensation reaction between 4-fluoroaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The fluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, alkyl halides; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
相似化合物的比较
- N-(4-chlorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-bromophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-methylphenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
Comparison: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chlorinated, brominated, or methylated analogs.
属性
分子式 |
C15H12FN |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
(E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12FN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI 键 |
OPKYZHOEFJCYAD-RCYQAAHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


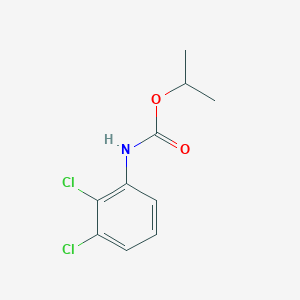
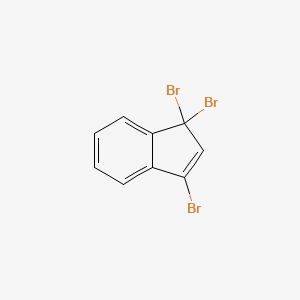
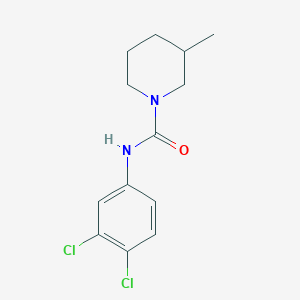
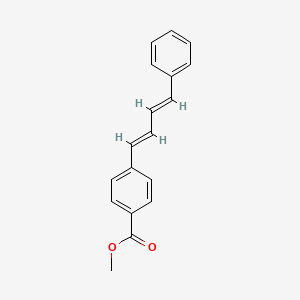


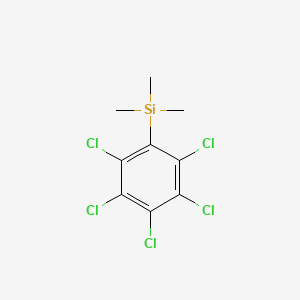
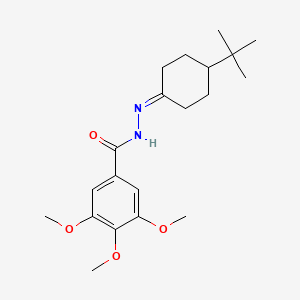
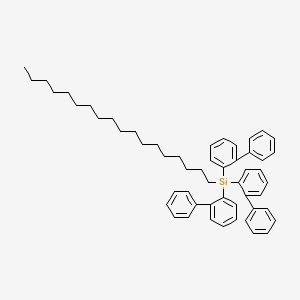
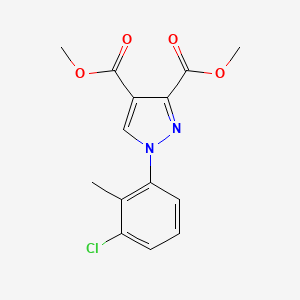
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
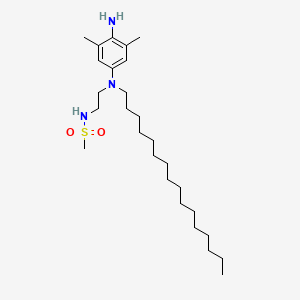
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
